molecular formula C11H20O4 B158218 Diethyl isobutylmalonate CAS No. 10203-58-4

Diethyl isobutylmalonate

Cat. No. B158218
CAS RN: 10203-58-4
M. Wt: 216.27 g/mol
InChI Key: OFRFGNSZCYDFOH-UHFFFAOYSA-N
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Description

Diethyl isobutylmalonate is a chemical compound with the molecular formula C11H20O4 . It has an average mass of 216.274 Da and a monoisotopic mass of 216.136154 Da . It is used as a reagent in the synthesis of quinoline-based zinc metallo-aminopeptidase inhibitors which have antimalarial activity .


Synthesis Analysis

Diethyl isobutylmalonate can be synthesized by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes . Another method involves the alkylation of ethyl ethoxalylpropionate .


Molecular Structure Analysis

The molecular structure of Diethyl isobutylmalonate consists of freely rotating bonds, hydrogen bond acceptors, and no hydrogen bond donors . The IUPAC Standard InChI is InChI=1S/C11H20O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

Diethyl isobutylmalonate has a density of 1.0±0.1 g/cm3, a boiling point of 255.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.2±3.0 kJ/mol, a flash point of 103.1±16.9 °C, and an index of refraction of 1.432 .

Scientific Research Applications

1. Electrolyte in Energy Storage and Light Harvesting Devices

Diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, a compound related to diethyl isobutylmalonate, has potential applications as a solid electrolyte in energy storage and light harvesting devices. Molecular dynamics simulations have shown that this material undergoes various phase transitions across a range of temperatures, indicating its structural and dynamic properties suitable for such applications (Carignano, 2013).

2. Organic Synthesis and Chemical Reactions

Diethyl isobutylmalonate is involved in organic synthesis processes. For instance, diethyl allylmalonates and 2-arylalkanoic esters can be prepared via reductive α-deoxygenation of corresponding α-acetoxy or α-alkony esters, indicating its role in organic synthesis and chemical reactions (Pardo, Ghosh, & Salomon, 1981).

3. Study of Sodium Enolate Anions

Diethyl isobutylmalonate is used in the study of sodium enolate anions. The conformations of these anions, derived from diethyl malonate and diethyl alkylmalonates, have been determined through analysis of their NMR spectra. This research contributes to the understanding of molecular structures and interactions in chemistry (Kiyooka, Kodani, & Suzuki, 1980).

Safety And Hazards

Diethyl isobutylmalonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

diethyl 2-(2-methylpropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRFGNSZCYDFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7064998
Record name Diethyl isobutylmalonate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl isobutylmalonate

CAS RN

10203-58-4
Record name Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester
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Record name Diethyl isobutylmalonate
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Record name DIETHYL ISOBUTYLMALONATE
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Record name Diethyl isobutylmalonate
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Synthesis routes and methods I

Procedure details

To a solution of NaOEt prepared by dissolving 5.75 g (0.25 mol) of Na in 150 mL of absolute EtOH was added 39 mL (0.250 mol) of diethyl malonate with cooling in a water bath under N2. To the resulting solution was added 24 mL (0.250 mol) of isobutyl bromide. The mixture was refluxed under N2 for 14 hours. The ethanol was evaporated under reduced pressure and the residue was partitioned between CHCl3 and water. The aqueous Na2SO4 and evaporated. The residue was distilled under reduced pressure to give 47.2 g (0.219 mol, 88% of diethyl isobutylmalonate as a colorless liquid. Characteristic analytical data are as follows: bp 127°-135° C. (25 mm Hg); 1H NMR (300 MHz, CDCL3) δ4.20 (q, J=7 Hz, 4H), 3,41 (t, J=8 Hz, 1H), 1.80 (t, J=7 Hz, 2 H), 1.57 (m, 1H), 1.27 (t, J=8 Hz, 6H), 0.92 (d, J=7 Hz, 6H).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Na
Quantity
5.75 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 23 g of sodium in 1500 ml of anhydrous alcohol was treated, with stirring, with 160.16 g of malonic acid diethyl ester. After stirring for 30 minutes, 184.03 g of isobutyl iodide were added dropwise to the solution. The mixture was then stirred for and additional further 15 hours at 20° and subsequently evaporated under reduced pressure. The residue was stirred with diethyl ether, filtered off from the solid material and evaporated under reduced pressure. The brown oil remaining as the residue was fractionated twice in a high vacuum. There was obtained 45.8 g of a main fraction of isobutylmalonic acid diethyl ester, boiling point 64°/0.6 mm Hg.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
160.16 g
Type
reactant
Reaction Step Two
Quantity
184.03 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Miyazaki, Y Handa, Y Suzuki, J Sato - In vitro cellular & developmental …, 1987 - Springer
… Diethyl isobutylmalonate was dissolved in DMSO at 200-fold higher concentrations than the final concentrations indicated in the text. The stock solutions of diethyl isobutylmalonate …
Number of citations: 9 link.springer.com
SCB Moubarik, S Menager, O Lafont - European journal of medicinal …, 2000 - Elsevier
… Diethyl isobutylmalonate was alkylated in position two with 2-bromoethanol pyranylether in … First, the diethyl isobutylmalonate was alkylated by a bromoalkene: allyl bromide (figure 18). …
Number of citations: 2 www.sciencedirect.com
HL Goering, MF Sloan - Journal of the American Chemical Society, 1961 - ACS Publications
First-order rate constants for acetolysis and ethanolysis of (a) endo-bicyclo [2.2. 2] oct-5-en-2-yl p-toluenesulfonate (I),(b) bicyclo [2.2. 2] octan-2-yl Vtoluenesulfonate (VII) and (c) exo (…
Number of citations: 67 pubs.acs.org
N Nishino, JC Powers - Biochemistry, 1979 - ACS Publications
Norikazu Nishino and James C. Powers* abstract: A series of potent inhibitors for the zinc metal-loprotease thermolysin have been developed. Most containthe same tripeptide …
Number of citations: 181 pubs.acs.org
K Suzuki, H Tsuji, M Kawatsura - Chemical Communications, 2020 - pubs.rsc.org
… Diethyl benzylmalonate (2g) and diethyl isobutylmalonate (2h) also underwent the reaction to afford the alkylation products 3ag and 3ah in 91% and 75% yield, respectively. The …
Number of citations: 5 pubs.rsc.org
W Von E. Doering, LH Knox - Journal of the American Chemical …, 1961 - ACS Publications
The series of carbenes, CEL, CHCOOCEL and C (COOC2Hs) 2, reacts with the carbon-hydrogen bond with increasing discrimination in the sense 3> 2> 1. The presence of carbalkoxy …
Number of citations: 64 pubs.acs.org
H Tsuji, Y Takahashi, M Kawatsura - Tetrahedron Letters, 2021 - Elsevier
… When diethyl isobutylmalonate (2i) was used as a nucleophile, hydroalkylation product 3ai was obtained in 69% yield (Entry 8). Diethylmalonate analogues that bear not only alkyl …
Number of citations: 3 www.sciencedirect.com
H Tsuji, K Suzuki, M Kawatsura - Tetrahedron Letters, 2021 - Elsevier
… Diethyl benzylmalonate (2g) and diethyl isobutylmalonate (2h) also participated in the reaction to give the desired product (S)-3ag and (S)-3ah in 73% yield and 54% yield with > 99% …
Number of citations: 2 www.sciencedirect.com
XL Ju, Y Ozoe - Pesticide science, 1999 - Wiley Online Library
… of diethyl isobutylmalonate (10.8g, 50mmol) in dry diethyl ether (30ml) was added to a suspension of sodium hydride (1.2g, 50mmol) in dry ether (30ml) dropwise with stirring at room …
Number of citations: 34 onlinelibrary.wiley.com
Y Ozoe, M Eto - Agricultural and Biological Chemistry, 1982 - jstage.jst.go.jp
Bicyclic phosphates (BPs), GABAantagonists, were prepared by reaction of the corresponding triols with phosphoryl chloride. The triols were obtained by one of the following methods:(a…
Number of citations: 32 www.jstage.jst.go.jp

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